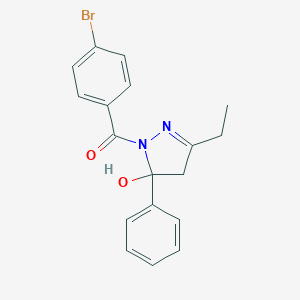
1-(4-bromobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C18H17BrN2O2 and its molecular weight is 373.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-bromobenzoyl)-3-ethyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.
The molecular formula of this compound is C18H17BrN2O2, with a molar mass of approximately 373.24 g/mol. The structure features a pyrazole ring substituted with a bromobenzoyl group and an ethyl group, which contributes to its biological properties.
Pharmacological Activities
Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
1. Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
Research indicates that pyrazole compounds also possess antimicrobial properties. For example, derivatives have been tested against various bacterial strains such as E. coli and S. aureus, with some exhibiting promising results comparable to traditional antibiotics .
3. Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively. Certain compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, the bromobenzoyl substitution in the studied compound may enhance its interaction with cellular targets involved in cancer progression.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with α-bromo ketones under acidic conditions. The following general reaction scheme can be outlined:
This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Case Studies
Several case studies have documented the biological activity of similar pyrazole derivatives:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | Novel pyrazoles | Anti-inflammatory | Up to 85% TNF-alpha inhibition at 10 µM compared to dexamethasone |
| Burguete et al. (2020) | 1-thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against MAO-A and MAO-B isoforms |
| Chovatia et al. (2020) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv with significant inhibition |
Propiedades
Fórmula molecular |
C18H17BrN2O2 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-16-12-18(23,14-6-4-3-5-7-14)21(20-16)17(22)13-8-10-15(19)11-9-13/h3-11,23H,2,12H2,1H3 |
Clave InChI |
YLCRFCDISJJJSZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















